molecular formula C11H11BrN2O2 B5852606 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B5852606
M. Wt: 283.12 g/mol
InChI Key: FQWNBCNTPPBLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .

Scientific Research Applications

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is unique due to the presence of both the amino group at the 3-position and the bromine atom at the 5-position, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWNBCNTPPBLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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